2-(2-Methoxyphenoxy)-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]acetamide 2-(2-Methoxyphenoxy)-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 879472-22-7
VCID: VC0363855
InChI: InChI=1S/C15H13N3O4S/c1-20-10-5-2-3-6-11(10)21-9-13(19)16-15-14(17-22-18-15)12-7-4-8-23-12/h2-8H,9H2,1H3,(H,16,18,19)
SMILES: COC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=CS3
Molecular Formula: C15H13N3O4S
Molecular Weight: 331.3g/mol

2-(2-Methoxyphenoxy)-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]acetamide

CAS No.: 879472-22-7

Main Products

VCID: VC0363855

Molecular Formula: C15H13N3O4S

Molecular Weight: 331.3g/mol

2-(2-Methoxyphenoxy)-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]acetamide - 879472-22-7

CAS No. 879472-22-7
Product Name 2-(2-Methoxyphenoxy)-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]acetamide
Molecular Formula C15H13N3O4S
Molecular Weight 331.3g/mol
IUPAC Name 2-(2-methoxyphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide
Standard InChI InChI=1S/C15H13N3O4S/c1-20-10-5-2-3-6-11(10)21-9-13(19)16-15-14(17-22-18-15)12-7-4-8-23-12/h2-8H,9H2,1H3,(H,16,18,19)
Standard InChIKey XSQLRZMZBNIJGG-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=CS3
Canonical SMILES COC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=CS3
PubChem Compound 7711193
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator